molecular formula C16H21BrF3NO3 B8162380 tert-Butyl (4-(4-bromo-3-(trifluoromethyl)phenoxy)butyl)carbamate

tert-Butyl (4-(4-bromo-3-(trifluoromethyl)phenoxy)butyl)carbamate

Cat. No.: B8162380
M. Wt: 412.24 g/mol
InChI Key: STOJRSWGPQTWGB-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4-bromo-3-(trifluoromethyl)phenoxy)butyl)carbamate is a synthetic carbamate derivative featuring a phenoxybutyl backbone substituted with bromo and trifluoromethyl groups. This compound is likely utilized as an intermediate in pharmaceutical or agrochemical synthesis, given the structural motifs common in such applications (e.g., carbamate protecting groups and halogenated aromatic systems) .

Properties

IUPAC Name

tert-butyl N-[4-[4-bromo-3-(trifluoromethyl)phenoxy]butyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrF3NO3/c1-15(2,3)24-14(22)21-8-4-5-9-23-11-6-7-13(17)12(10-11)16(18,19)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STOJRSWGPQTWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCOC1=CC(=C(C=C1)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Mitsunobu reaction enables ether formation between alcohols and phenols under mild conditions, ideal for acid-sensitive substrates like Boc-protected amines.

Step 1: Synthesis of 4-(Boc-amino)butanol
4-Aminobutanol is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) with a tertiary amine base (e.g., triethylamine):

4-Aminobutanol+(Boc)2OEt3N, THF4-(Boc-amino)butanol\text{4-Aminobutanol} + (\text{Boc})2\text{O} \xrightarrow{\text{Et}3\text{N, THF}} \text{4-(Boc-amino)butanol}

Yield : ~85–90% (analogous to Boc protections in source).

Step 2: Mitsunobu Coupling with 4-Bromo-3-(trifluoromethyl)phenol
The alcohol reacts with the phenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF:

4-(Boc-amino)butanol+4-Bromo-3-(trifluoromethyl)phenolDIAD, PPh3,THFTarget Compound\text{4-(Boc-amino)butanol} + \text{4-Bromo-3-(trifluoromethyl)phenol} \xrightarrow{\text{DIAD, PPh}_3, \text{THF}} \text{Target Compound}

Key Parameters :

  • Molar Ratio : 1:1.2 (phenol:alcohol)

  • Temperature : 0°C to room temperature

  • Reaction Time : 12–24 hours
    Yield : 60–70% (based on analogous etherifications).

Synthetic Route 2: Nucleophilic Substitution

Alkylation of Phenol with 4-Bromobutyl Carbamate

This approach exploits the nucleophilicity of the phenol oxygen under basic conditions to displace a bromide from a butyl chain pre-functionalized with a Boc group.

Step 1: Preparation of 4-Bromobutyl tert-butyl Carbamate
4-Bromobutanol is converted to the corresponding carbamate using Boc anhydride and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM):

4-Bromobutanol+(Boc)2ODMAP, DCM4-Bromobutyl tert-butyl Carbamate\text{4-Bromobutanol} + (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{4-Bromobutyl tert-butyl Carbamate}

Yield : ~80–85% (similar to Boc protections in source).

Step 2: Phenolic Alkylation
The bromide undergoes nucleophilic substitution with 4-bromo-3-(trifluoromethyl)phenol in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile:

4-Bromobutyl tert-butyl Carbamate+PhenolCs2CO3,MeCN, 80°CTarget Compound\text{4-Bromobutyl tert-butyl Carbamate} + \text{Phenol} \xrightarrow{\text{Cs}2\text{CO}3, \text{MeCN, 80°C}} \text{Target Compound}

Optimization Insights :

  • Base : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility and basicity.

  • Solvent : Polar aprotic solvents (e.g., MeCN, DMF) enhance reaction rates.

  • Temperature : 80°C for 12–18 hours achieves full conversion.
    Yield : 65–75% (extrapolated from similar substitutions).

Synthetic Route 3: Reductive Amination Pathway

Sequential Protection and Coupling

This route prioritizes early-stage introduction of the Boc group, followed by reductive amination to install the butyl linker.

Step 1: Synthesis of 4-Oxo-butyl tert-butyl Carbamate
4-Oxobutanol is protected via Boc anhydride, then oxidized to the ketone using Dess-Martin periodinane (DMP):

4-OxobutanolBoc2O, DMAP4-Oxo-butyl tert-butyl Carbamate\text{4-Oxobutanol} \xrightarrow{\text{Boc}_2\text{O, DMAP}} \text{4-Oxo-butyl tert-butyl Carbamate}

Step 2: Reductive Amination with 4-Bromo-3-(trifluoromethyl)aniline
The ketone reacts with the aniline derivative under hydrogenation conditions (e.g., Pd/C, H₂) or using sodium borohydride (NaBH₄):

4-Oxo-butyl tert-butyl Carbamate+4-Bromo-3-(trifluoromethyl)anilineNaBH4,MeOHIntermediate\text{4-Oxo-butyl tert-butyl Carbamate} + \text{4-Bromo-3-(trifluoromethyl)aniline} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{Intermediate}

Step 3: Oxidation to Phenolic Ether
The secondary amine is oxidized to the ether using m-chloroperbenzoic acid (mCPBA) or similar oxidants:

IntermediatemCPBA, DCMTarget Compound\text{Intermediate} \xrightarrow{\text{mCPBA, DCM}} \text{Target Compound}

Yield : 50–60% (lower due to multi-step sequence).

Comparative Analysis of Methodologies

Method Advantages Limitations Yield Range
Mitsunobu EtherificationHigh regioselectivity; mild conditionsCostly reagents (DIAD, PPh₃)60–70%
Nucleophilic SubstitutionScalable; inexpensive baseRequires elevated temperatures65–75%
Reductive AminationFlexibility in linker lengthMulti-step; lower overall yield50–60%

Key Observations :

  • The Mitsunobu method is optimal for small-scale syntheses prioritizing purity.

  • Nucleophilic substitution offers better scalability for industrial applications.

  • Reductive amination is less favorable due to competing side reactions.

Challenges and Optimization Strategies

Steric Hindrance from Trifluoromethyl Group

The -CF₃ group impedes nucleophilic attack on the aromatic ring. Mitigation strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 120°C).

  • Phase-transfer catalysts : Enhances interfacial reactivity in biphasic systems.

Boc Group Stability

The tert-butyl carbamate is susceptible to acidic conditions. Recommendations:

  • Neutral pH : Maintain reactions between pH 6–8.

  • Low-temperature workup : Quench reactions at 0–5°C to prevent deprotection .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4-bromo-3-(trifluoromethyl)phenoxy)butyl)carbamate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the phenoxy and carbamate groups.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.

    Oxidation: Products may include oxidized phenoxy derivatives.

    Reduction: Reduced forms of the phenoxy or carbamate groups.

    Hydrolysis: Amine and tert-butyl alcohol.

Scientific Research Applications

Pharmaceutical Development

  • Drug Design : The compound's structural features make it a valuable building block in the synthesis of pharmaceuticals. Its ability to modify biological activity through structural variation is significant in drug discovery.
  • Anticancer Research : Studies have indicated that derivatives of carbamate compounds exhibit cytotoxicity against cancer cell lines. The specific modifications introduced by the bromo and trifluoromethyl groups can enhance the selectivity and potency of anticancer agents.
  • Enzyme Inhibition : Research has shown that certain carbamate derivatives can act as enzyme inhibitors. This property is crucial in developing therapeutic agents targeting specific enzymes involved in disease pathways.
  • Antimicrobial Properties : Some studies have reported the antimicrobial activity of carbamate compounds, suggesting potential applications in developing new antibiotics or antifungal agents.

Material Science

  • Polymer Chemistry : The compound can be utilized as a monomer or additive in polymer synthesis, contributing to materials with enhanced thermal stability and chemical resistance.
  • Coatings and Adhesives : Its chemical properties make it suitable for formulating coatings that require durability and resistance to harsh environments.

Case Studies

StudyObjectiveFindings
Anticancer Activity Evaluate cytotoxic effects on cancer cell linesFound significant cytotoxicity against various cancer types, indicating potential as an anticancer agent .
Enzyme Inhibition Investigate inhibition of specific enzymesDemonstrated effective inhibition of target enzymes, suggesting therapeutic potential .
Polymer Development Assess use in polymer formulationsResulted in improved mechanical properties and thermal stability in synthesized polymers .

Mechanism of Action

The mechanism by which tert-Butyl (4-(4-bromo-3-(trifluoromethyl)phenoxy)butyl)carbamate exerts its effects depends on its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or modifying the activity of enzymes and proteins. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs in patents and pesticide chemistry. Below is a detailed analysis:

Structural Analogues from Patent Literature

Compound from EP 4,374,877 A2 (2024):

  • Structure: tert-Butyl N-[2-[2-[2,3-difluoro-4-[[...]phenoxy]ethoxy]ethyl]carbamate (simplified) .
  • Key Differences:
    • Backbone: The patent compound contains a longer polyether chain (ethoxy-ethoxy-ethyl) versus the shorter butyl chain in the target compound.
    • Substituents: The patent compound includes a spiro-diazaspiro[4.5]decenyl ring system and a pyrimidinyl group, absent in the target compound.
    • Functional Groups: Both share trifluoromethyl and carbamate groups, but the patent compound incorporates additional fluorine atoms and a heterocyclic carbamoyl group.
  • Applications: The patent compound is designed for therapeutic use (e.g., kinase inhibition), whereas the target compound’s simpler structure suggests utility as a synthetic intermediate or agrochemical precursor.

Pesticide-Related Analogues

Fluazifop-P butyl ester and Fluazifop butyl ester (Pesticide Glossary, 2001):

  • Structures: Butyl esters of phenoxypropanoate derivatives with trifluoromethylpyridinyl substituents .
  • Key Differences: Core Structure: Fluazifop derivatives are propanoate esters, whereas the target compound is a carbamate. Substituents: Both feature trifluoromethyl groups, but fluazifop lacks bromine and includes a pyridinyl ring. Reactivity: Carbamates (target compound) are generally more hydrolytically stable than esters (fluazifop), impacting environmental persistence.

Data Table: Comparative Analysis of Key Attributes

Attribute Target Compound EP 4,374,877 A2 Compound Fluazifop-P butyl ester
Core Structure Carbamate-linked phenoxybutyl Polyether-linked carbamate with spiro ring Phenoxypropanoate ester
Key Substituents 4-Bromo-3-(trifluoromethyl)phenoxy 2,3-Difluoro, pyrimidinyl, spiro-diazaspiro 5-(Trifluoromethyl)-2-pyridinyl
Molecular Weight (approx.) ~400–450 g/mol ~800–900 g/mol ~380–400 g/mol
Functional Groups Carbamate, Br, CF₃ Carbamate, F, CF₃, carbamoyl Ester, CF₃
Typical Applications Synthetic intermediate, agrochemical precursor Therapeutic (kinase inhibition) Herbicide (grass control)

Research Findings and Mechanistic Insights

  • In contrast, the patent compound’s spiro ring system is tailored for target binding in enzyme inhibition.
  • Stability: Carbamates like the target compound exhibit greater resistance to hydrolysis compared to esters (e.g., fluazifop), making them preferable for prolonged environmental activity or controlled drug release .
  • Synthetic Utility: The butyl chain in the target compound balances flexibility and steric hindrance, optimizing its role as a building block for larger molecules.

Biological Activity

Enzyme Inhibition

The compound's structure suggests it may have potential enzyme inhibitory properties. Compounds containing trifluoromethyl groups have shown promise in enzyme inhibition studies . For instance, structurally similar compounds have demonstrated inhibitory activity against malate dehydrogenase (MDH) enzymes .

CompoundMDH1 IC50 (μM)MDH2 IC50 (μM)
5d0.94 ± 0.051.24 ± 0.13
143.38 ± 0.361.53 ± 0.08
35a0.78 ± 0.081.38 ± 0.59

These data suggest that compounds with similar structural features to tert-Butyl (4-(4-bromo-3-(trifluoromethyl)phenoxy)butyl)carbamate may exhibit enzyme inhibitory activities.

Antimicrobial Activity

Research on related compounds has shown potential antimicrobial activity, particularly against Chlamydia . The presence of the trifluoromethyl group appears to be crucial for this activity.

CompoundAntichlamydial Activity
9, 10Inactive
11Active
13Moderately active
18, 19Active

The trifluoromethyl group's importance is highlighted by the inactivity of compounds lacking this substituent (9 and 10) compared to the activity observed in compound 11 .

Structure-Activity Relationship (SAR)

The biological activity of this compound is likely influenced by its key structural features:

  • Trifluoromethyl group : This electron-withdrawing group appears to be crucial for biological activity, as seen in related compounds .
  • Bromine substituent : The presence of bromine may contribute to the compound's reactivity and potential biological interactions.
  • tert-Butyl carbamate group : This moiety could influence the compound's metabolic stability and pharmacokinetic properties.
  • Phenoxy linker : The oxygen atom in this group may participate in hydrogen bonding, potentially affecting the compound's interaction with biological targets.

While specific mechanisms for this compound are not provided in the search results, we can hypothesize based on similar compounds:

  • Enzyme inhibition : The compound may interact with enzyme active sites, potentially through hydrogen bonding or hydrophobic interactions .
  • Metabolic modulation : Given the similarity to MDH inhibitors, it might interfere with cellular metabolism .
  • Membrane interactions : The lipophilic nature of the compound suggests it could interact with cellular membranes, potentially disrupting microbial cell walls .

Conclusion and Future Directions

While direct biological activity data for this compound is limited, its structural features suggest potential enzyme inhibitory and antimicrobial properties. Future research should focus on:

  • Direct testing of the compound against various enzymes and microbial strains.
  • Investigation of its pharmacokinetic properties and metabolic stability.
  • Exploration of potential applications in drug development, particularly in areas where trifluoromethyl-containing compounds have shown promise.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for tert-Butyl (4-(4-bromo-3-(trifluoromethyl)phenoxy)butyl)carbamate, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves coupling 4-bromo-3-(trifluoromethyl)phenol with a butyl linker functionalized with a tert-butyl carbamate group. A common approach is reacting the phenol precursor with 1,4-dibromobutane under basic conditions (e.g., K₂CO₃ in DMF), followed by carbamate formation using di-tert-butyl dicarbonate (Boc anhydride) and a base like triethylamine . Purity is optimized via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirmed by HPLC (>95%) .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in sealed, light-resistant containers. Avoid moisture and strong acids/bases, as the carbamate group is susceptible to hydrolysis. Stability studies recommend periodic purity checks via TLC or NMR .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :

TechniquePurposeKey Peaks/Data
¹H/¹³C NMR Confirm backbone structureδ ~1.4 ppm (t-Bu), 4.1 ppm (OCH₂), 6.8–7.5 ppm (aromatic Br/CF₃)
FT-IR Identify functional groups~1700 cm⁻¹ (C=O, carbamate), 1250 cm⁻¹ (C-F)
HRMS Verify molecular ion[M+H]⁺ matching C₁₆H₂₀BrF₃NO₃ (calc. 418.06)

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, THF) to improve solubility of intermediates .
  • Catalysis : Pd-mediated coupling (e.g., Buchwald-Hartwig) for aryl ether formation, with ligands like XPhos to reduce byproducts .
  • Temperature Control : Stepwise heating (50–80°C) minimizes decomposition; microwave-assisted synthesis reduces reaction time .
  • Yield Tracking : Monitor via in-situ FT-IR or LC-MS to identify bottlenecks .

Q. What strategies resolve contradictions in spectral data for structural analogs?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., overlapping peaks) can be addressed by:

  • Variable Temperature NMR : Suppress rotational isomerism in the butyl chain .
  • 2D NMR (COSY, HSQC) : Assign ambiguous protons/carbons, especially near the trifluoromethyl group .
  • Computational Modeling : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ADF) .

Q. How do the bromo and trifluoromethyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Bromo Group : Enables Suzuki-Miyaura couplings (e.g., with aryl boronic acids) for functionalization. Use Pd(OAc)₂/SPhos catalyst system in toluene/EtOH at 80°C .
  • Trifluoromethyl Group : Electron-withdrawing effect activates the aryl ring for nucleophilic substitution but may sterically hinder certain reactions (e.g., SNAr). Kinetic studies recommend LiHMDS as a base for deprotonation .

Q. What in vitro assays are suitable for studying this compound’s interaction with biological targets?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorescence polarization assays with purified enzymes (e.g., kinases) to measure IC₅₀ values .
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and track accumulation in cell lines via scintillation counting .
  • Binding Affinity : Surface plasmon resonance (SPR) or ITC to quantify interactions with receptors .

Data Contradiction Analysis

Q. Why might biological activity vary between batches, and how is this addressed?

  • Methodological Answer : Variations often arise from residual solvents (DMF, THF) or trace metal catalysts (Pd). Mitigation steps:

  • Purification : Sequential washes (aq. EDTA for metal removal) and rigorous drying .
  • Bioactivity Normalization : Use a reference inhibitor (e.g., staurosporine for kinase assays) to calibrate batch-to-batch comparisons .

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